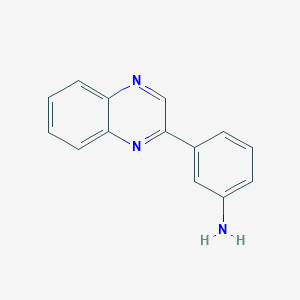

3-(2-Quinoxalinyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-quinoxalin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c15-11-5-3-4-10(8-11)14-9-16-12-6-1-2-7-13(12)17-14/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKCJWKPAZRHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355580 | |

| Record name | 3-(2-quinoxalinyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643927 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

432004-76-7 | |

| Record name | 3-(2-quinoxalinyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-(2-Quinoxalinyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-(2-Quinoxalinyl)aniline. This molecule is of interest to the scientific community due to its quinoxaline core, a scaffold known to be present in a wide array of pharmacologically active compounds. Quinoxaline derivatives have shown a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

Core Compound Properties

Basic physicochemical properties of 3-(2-Quinoxalinyl)aniline are summarized in the table below, based on data available from public chemical databases.[3]

| Property | Value |

| Molecular Formula | C₁₄H₁₁N₃ |

| Molecular Weight | 221.26 g/mol |

| CAS Number | 432004-76-7 |

| Appearance | Expected to be a solid |

| Solubility | Data not available |

| Melting Point | Data not available |

Synthesis of 3-(2-Quinoxalinyl)aniline

Proposed Synthetic Pathway

A plausible and efficient route to synthesize 3-(2-Quinoxalinyl)aniline involves the reaction of o-phenylenediamine with 2-oxo-2-(3-aminophenyl)acetaldehyde. The following diagram illustrates this proposed synthetic workflow.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. 3-(2-Quinoxalinyl)aniline | C14H11N3 | CID 807264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Quinoxalinyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core physicochemical properties of a specific derivative, 3-(2-Quinoxalinyl)aniline. This document details available experimental and computed data, outlines a representative synthetic protocol, and discusses the potential biological relevance of this compound, offering a valuable resource for researchers engaged in drug discovery and development.

Physicochemical Properties

Table 1: Physicochemical Data for 3-(2-Quinoxalinyl)aniline

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁N₃ | [1] |

| Molecular Weight | 221.26 g/mol | [1] |

| Solubility | >33.2 µg/mL (at pH 7.4) | [1] |

| Predicted XlogP | 2.2 | [1] |

| Predicted Melting Point | Not Available | |

| Predicted Boiling Point | Not Available | |

| Predicted pKa | Not Available |

Synthesis and Characterization

The synthesis of quinoxaline derivatives most commonly proceeds via the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][3] For the targeted synthesis of 3-(2-Quinoxalinyl)aniline, a plausible approach involves the reaction of o-phenylenediamine with 3-aminophenylglyoxal or a suitable precursor.

Representative Experimental Protocol: Synthesis of 3-(2-Quinoxalinyl)aniline

The following is a generalized protocol for the synthesis of 2-arylquinoxalines, adapted for the specific synthesis of 3-(2-Quinoxalinyl)aniline.

Materials:

-

o-Phenylenediamine

-

3-Aminophenylglyoxal (or its hydrate or bisulfite adduct)

-

Ethanol or Acetic Acid (as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of o-phenylenediamine and 3-aminophenylglyoxal in a suitable solvent such as ethanol or glacial acetic acid.

-

The reaction mixture is then heated to reflux with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, which may induce the precipitation of the crude product.

-

The solid product is collected by filtration and washed with a small amount of cold solvent.

-

The crude 3-(2-Quinoxalinyl)aniline is then purified by recrystallization from an appropriate solvent system to yield the final product.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess the purity of the compound.

Potential Biological Activity and Signaling Pathways

While specific biological studies on 3-(2-Quinoxalinyl)aniline are not extensively reported, the quinoxaline scaffold is a well-established pharmacophore present in numerous biologically active molecules.[2][4] Derivatives of quinoxaline have demonstrated a broad range of pharmacological activities, including:

-

Anticancer Activity: Many quinoxaline derivatives exhibit cytotoxic effects against various cancer cell lines.[5] The mechanism of action often involves the inhibition of protein kinases or intercalation with DNA.

-

Antimicrobial Activity: Quinoxaline-containing compounds have shown efficacy against a variety of bacterial and fungal strains.[2]

-

Anti-inflammatory Activity: Some derivatives have been reported to possess anti-inflammatory properties.[6]

Given the established bioactivity of the quinoxaline core, 3-(2-Quinoxalinyl)aniline represents a promising candidate for screening in various biological assays to explore its therapeutic potential. The aniline moiety provides a site for further chemical modification to optimize activity and selectivity.

Experimental and Logical Diagrams

To facilitate a deeper understanding of the synthesis and potential biological evaluation of 3-(2-Quinoxalinyl)aniline, the following diagrams illustrate the key workflows and relationships.

Caption: Synthetic workflow for 3-(2-Quinoxalinyl)aniline.

Caption: Logical flow for biological evaluation.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(2-Quinoxalinyl)aniline is classified with the following hazards:

-

H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[1]

-

H318: Causes serious eye damage (Serious eye damage/eye irritation, Category 1).[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(2-Quinoxalinyl)aniline is a quinoxaline derivative with potential for further investigation in drug discovery. This technical guide has summarized its known physicochemical properties, provided a representative synthetic protocol, and highlighted the potential areas of biological activity based on the broader class of quinoxaline compounds. The information and diagrams presented herein are intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development. Further experimental work is warranted to fully elucidate the physicochemical and biological profile of this compound.

References

- 1. 3-(2-Quinoxalinyl)aniline | C14H11N3 | CID 807264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dadun.unav.edu [dadun.unav.edu]

In-Depth Technical Guide: 3-(Quinoxalin-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological context of 3-(quinoxalin-2-yl)aniline, a heterocyclic aromatic amine containing a quinoxaline moiety. Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.

Core Compound Identification

A clear identification of 3-(quinoxalin-2-yl)aniline is fundamental for any research or development endeavor. The standardized nomenclature and registry number are as follows:

| Identifier | Value | Reference |

| IUPAC Name | 3-quinoxalin-2-ylaniline | [1] |

| CAS Number | 432004-76-7 | [1] |

| Molecular Formula | C₁₄H₁₁N₃ | [1] |

| Molecular Weight | 221.26 g/mol | [1] |

Synthesis and Characterization

The synthesis of 3-(quinoxalin-2-yl)aniline, also referred to as 3-(quinoxalin-2-yl)benzenamine, has been reported in the scientific literature. The general and well-established method for synthesizing the quinoxaline core involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound.[2][3]

Experimental Protocol: Synthesis of Quinoxaline Derivatives

General Procedure:

-

Reactant Preparation: An o-phenylenediamine derivative and a 1,2-dicarbonyl compound are dissolved in a suitable solvent, such as ethanol or acetic acid.[3]

-

Condensation Reaction: The reaction mixture is typically stirred at room temperature or heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).[3]

-

Catalysis (Optional): In some instances, a catalyst may be employed to improve the reaction rate and yield. Various catalysts, including solid acid catalysts, metal nanoparticles, and iodine, have been utilized in quinoxaline synthesis.[2][4]

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield the desired quinoxaline derivative.

For the specific synthesis of 3-(quinoxalin-2-yl)aniline, the likely precursors would be 1,2-diaminobenzene and (3-aminophenyl)glyoxal or a derivative thereof.

Characterization Data

Characterization of 3-(quinoxalin-2-yl)aniline has been reported with the following spectral data:

| Spectral Data | Observed Peaks |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) 113.8, 117.0, 129.1, 129.4, 129.5, 130.1, 130.2, 137.8, 141.6, 142.2, 143.5, 147.3, 152.0 |

| Mass Spectrometry (ESI) | m/z: 222 (M+H)⁺ |

This data is indicative of the successful synthesis of the target compound.[5]

Biological Activity and Potential Applications

While specific biological data for 3-(quinoxalin-2-yl)aniline is limited in publicly accessible literature, the broader class of quinoxaline derivatives has been extensively studied and shown to possess a wide array of pharmacological activities. This suggests that 3-(quinoxalin-2-yl)aniline could be a valuable scaffold for further investigation and drug development.

Quinoxaline derivatives have demonstrated significant potential in the following areas:

-

Anticancer Activity: Numerous quinoxaline derivatives have been synthesized and evaluated for their antitumor properties. They have been shown to act as inhibitors of various kinases, such as FGFR1, and may interfere with crucial cellular signaling pathways involved in cancer progression.[6]

-

Antimicrobial Activity: The quinoxaline scaffold is a common feature in compounds exhibiting antibacterial and antifungal properties.[2]

-

Antiviral Activity: Certain quinoxaline derivatives have been investigated for their potential as antiviral agents.

-

Anti-inflammatory and Analgesic Activity: Some compounds containing the quinoxaline moiety have shown promise as anti-inflammatory and pain-relieving agents.[2]

The diverse biological activities of quinoxalines stem from the ability of the heterocyclic ring system to interact with various biological targets.

Experimental Workflows and Signaling Pathways

To illustrate the general process of investigating novel quinoxaline derivatives, a conceptual experimental workflow is presented below. Furthermore, a simplified diagram of a generic kinase inhibition pathway, a common mechanism of action for many anticancer quinoxaline compounds, is provided.

References

- 1. 3-(2-Quinoxalinyl)aniline | C14H11N3 | CID 807264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. heteroletters.org [heteroletters.org]

- 6. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(2-Quinoxalinyl)aniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-(2-Quinoxalinyl)aniline, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Executive Summary

3-(2-Quinoxalinyl)aniline is a substituted quinoxaline derivative with potential applications in medicinal chemistry. Accurate and detailed spectroscopic characterization is fundamental for its identification, purity assessment, and further investigation into its biological activities. This guide presents tabulated NMR and MS data and outlines the methodologies for acquiring these spectra.

Spectroscopic Data

The structural elucidation of 3-(2-Quinoxalinyl)aniline is supported by a combination of spectroscopic techniques. The data presented below has been compiled from available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data of 3-(2-Quinoxalinyl)aniline

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 8.77 | d | 4 | Quinoxaline-H |

| 8.08 | d | 7.5 | Quinoxaline-H |

| 7.38-7.26 | m | - | Aniline-H |

| 7.17 | d | 7.5 | Aniline-H |

| 6.95 | d | 8 | Aniline-H |

| 4.99 | br s | - | -NH₂ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of 3-(2-Quinoxalinyl)aniline

| Chemical Shift (δ) (ppm) | Assignment |

| 147.5 | Quinoxaline-C |

| 144.0 | Quinoxaline-C |

| 138.5 | Aniline-C |

| 136.1 | Quinoxaline-C |

| 128.9 | Aniline-C |

| 127.5 | Aniline-C |

| 121.4 | Quinoxaline-C |

| 116.1 | Aniline-C |

| 110.1 | Aniline-C |

Solvent: CDCl₃, Frequency: 100 MHz

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

Table 3: Predicted Mass Spectrometry Data for 3-(2-Quinoxalinyl)aniline [1][2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 222.10257 |

| [M+Na]⁺ | 244.08451 |

| [M-H]⁻ | 220.08801 |

| [M]⁺ | 221.09474 |

M (Molecular Ion) corresponds to the exact mass of 3-(2-Quinoxalinyl)aniline (C₁₄H₁₁N₃).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

Synthesis of 3-(2-Quinoxalinyl)aniline

A common method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For 3-(2-Quinoxalinyl)aniline, this would typically involve the reaction of a suitably substituted o-phenylenediamine with 3-aminophenylglyoxal or a derivative thereof. The reaction is often carried out in a solvent such as ethanol or acetic acid and may be heated to facilitate the cyclization. Purification is typically achieved by recrystallization or column chromatography.[3][4][5]

NMR Spectroscopy

A sample of 3-(2-Quinoxalinyl)aniline (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum of solid 3-(2-Quinoxalinyl)aniline can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The instrument is operated in either positive or negative ion mode to detect the corresponding adducts.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like 3-(2-Quinoxalinyl)aniline.

References

An In-depth Technical Guide to 3-(2-Quinoxalinyl)aniline: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry, synthesis, and potential applications of 3-(2-Quinoxalinyl)aniline, a heterocyclic amine belonging to the quinoxaline class of compounds. While specific historical discovery details for this particular isomer are not extensively documented in readily available literature, this paper outlines the general synthetic strategies applicable to its preparation, based on well-established quinoxaline chemistry.

Introduction to Quinoxalines

Quinoxalines are a class of heterocyclic compounds characterized by a benzene ring fused to a pyrazine ring. This scaffold is of significant interest in medicinal chemistry due to the diverse range of biological activities exhibited by its derivatives. These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties, among others. The versatile nature of the quinoxaline ring system allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents.

Physicochemical Properties of 3-(2-Quinoxalinyl)aniline

A summary of the key physicochemical properties of 3-(2-Quinoxalinyl)aniline is presented in the table below. This data is primarily sourced from computational predictions and publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C14H11N3 | PubChem |

| Molecular Weight | 221.26 g/mol | PubChem |

| IUPAC Name | 3-(quinoxalin-2-yl)aniline | PubChem |

| CAS Number | 432004-76-7 | PubChem |

| Canonical SMILES | C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)N | PubChem |

| InChI | InChI=1S/C14H11N3/c15-11-5-3-4-10(8-11)14-9-16-12-6-1-2-7-13(12)17-14/h1-9H,15H2 | PubChem |

| Predicted LogP | 2.8 | ChemAxon |

| Predicted pKa (most basic) | 3.8 (amino group) | ChemAxon |

Synthesis of 3-(2-Quinoxalinyl)aniline

While a specific, detailed experimental protocol for the synthesis of 3-(2-Quinoxalinyl)aniline is not explicitly detailed in the surveyed literature, its preparation can be achieved through established methods for quinoxaline synthesis. The most common and direct approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

General Synthetic Approach: The Condensation Reaction

The classical and most widely used method for synthesizing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1][2] This reaction is typically carried out in a suitable solvent, often with acid or base catalysis, and can be promoted by conventional heating or microwave irradiation.

To synthesize 3-(2-Quinoxalinyl)aniline, the logical precursors would be benzene-1,2-diamine and (3-aminophenyl)(oxo)acetaldehyde (or a suitable derivative).

Proposed Synthetic Workflow

Caption: Proposed synthesis of 3-(2-Quinoxalinyl)aniline.

Representative Experimental Protocol

As a specific protocol for 3-(2-Quinoxalinyl)aniline is unavailable, a general procedure for the synthesis of a related 2-arylquinoxaline is provided below. This can be adapted by using the appropriate starting materials.

Synthesis of 2-Phenylquinoxaline (A Representative Protocol)

This protocol is based on the condensation of benzene-1,2-diamine with phenylglyoxal monohydrate.

Materials:

-

Benzene-1,2-diamine

-

Phenylglyoxal monohydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve benzene-1,2-diamine (1.0 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

To this solution, add a solution of phenylglyoxal monohydrate (1.0 eq) in ethanol dropwise with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, reduce the solvent volume under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 2-phenylquinoxaline.

Characterization:

The final product should be characterized by standard analytical techniques such as:

-

NMR Spectroscopy (1H and 13C): To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point: To assess purity.

Potential Applications in Drug Discovery

While there is a lack of specific biological activity data for 3-(2-Quinoxalinyl)aniline in the public domain, the broader class of quinoxaline derivatives has shown significant promise in various therapeutic areas. The presence of the aniline moiety provides a handle for further chemical modification, making it an attractive scaffold for medicinal chemistry campaigns.

Kinase Inhibition

Many quinoxaline derivatives have been investigated as kinase inhibitors for the treatment of cancer. The quinoxaline core can act as a scaffold to which various pharmacophoric groups are attached to target the ATP-binding site of kinases.

Signaling Pathway Example: Kinase Inhibition

Caption: Quinoxaline derivatives as kinase inhibitors.

Antimicrobial and Antiviral Activity

Quinoxaline derivatives have been reported to possess potent activity against a range of bacteria, fungi, and viruses.[1] The mechanism of action can vary but often involves the inhibition of essential microbial enzymes or interference with nucleic acid synthesis.

Conclusion

3-(2-Quinoxalinyl)aniline is a member of the medicinally important quinoxaline family of heterocyclic compounds. While its specific discovery and history are not well-documented, its synthesis can be readily achieved through established chemical methodologies. The versatile quinoxaline scaffold, coupled with the reactive aniline functional group, makes this compound an attractive starting point for the design and synthesis of novel bioactive molecules with potential applications in a variety of therapeutic areas, particularly in the development of kinase inhibitors and antimicrobial agents. Further research into the biological activities of 3-(2-Quinoxalinyl)aniline and its derivatives is warranted to fully explore its therapeutic potential.

References

A Technical Guide to the Solubility and Stability of 3-(2-Quinoxalinyl)aniline

Abstract

This technical guide provides a comprehensive overview of the known solubility and predicted stability of 3-(2-Quinoxalinyl)aniline (CAS: 432004-76-7), a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available experimental data, this document combines existing data with established principles of pharmaceutical analysis for quinoxaline and aniline derivatives. It details standardized experimental protocols for determining aqueous solubility and for conducting forced degradation studies to assess chemical stability. The guide is intended to serve as a foundational resource for researchers involved in the physicochemical characterization and formulation development of this and related compounds.

Compound Profile

3-(2-Quinoxalinyl)aniline is a molecule featuring a bicyclic quinoxaline ring system linked to an aniline moiety. The quinoxaline scaffold is a common pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. The aniline group provides a basic handle that can influence the compound's physicochemical properties, such as solubility and reactivity.

| Property | Value | Source |

| IUPAC Name | 3-quinoxalin-2-ylaniline | PubChem[5] |

| Molecular Formula | C₁₄H₁₁N₃ | PubChem[5] |

| Molecular Weight | 221.26 g/mol | PubChem[5] |

| CAS Number | 432004-76-7 | PubChem[5] |

| Monoisotopic Mass | 221.0953 Da | PubChem[5] |

| Predicted XlogP | 2.2 | PubChemLite[6] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The structure of 3-(2-Quinoxalinyl)aniline, containing a hydrophobic quinoxaline core and a polar aniline group capable of hydrogen bonding, suggests a complex solubility profile.

Experimental Solubility Data

Publicly available quantitative solubility data for this specific molecule is sparse. A single data point from a high-throughput screening assay is available.

| Solvent System | Temperature | Method | Solubility Measurement | Data Source |

| Aqueous Buffer (pH 7.4) | Not Specified | Assay | >33.2 µg/mL | Burnham Center for Chemical Genomics[5] |

Predicted Solubility Characteristics

-

Aqueous Solubility : The presence of the basic aniline group (-NH₂) suggests that the aqueous solubility of 3-(2-Quinoxalinyl)aniline will be highly dependent on pH.[7] In acidic conditions, the amine is likely to be protonated, forming a more soluble anilinium salt.[8] Conversely, in neutral to basic conditions, the compound will exist in its less soluble free base form. The low existing value at pH 7.4 supports the characterization of the compound as poorly soluble in water.

-

Organic Solubility : Based on its aromatic character, the compound is predicted to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols such as ethanol and methanol.[9] Halogenated solvents like dichloromethane and chloroform are also expected to be effective solvents.[9] Non-polar solvents like hexane are likely to be poor solvents.[9]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To quantitatively determine the solubility of 3-(2-Quinoxalinyl)aniline in various aqueous and organic solvent systems at a controlled temperature.

Materials:

-

3-(2-Quinoxalinyl)aniline (solid)

-

Selected solvents (e.g., Water, pH-buffered solutions, Ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of solid 3-(2-Quinoxalinyl)aniline to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure equilibrium with a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) until the concentration of the dissolved solid in the liquid phase remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot from the clear supernatant.

-

Filtration: Immediately filter the aliquot using a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a pre-validated HPLC-UV or LC-MS method.

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.

Stability Profile

Stability testing is essential to understand how a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[10] While no specific stability data for 3-(2-Quinoxalinyl)aniline has been published, a profile can be predicted based on its chemical structure, and a robust testing strategy can be outlined using forced degradation studies as mandated by ICH guidelines.[11]

Predicted Stability Profile

-

Hydrolytic Stability: The quinoxaline ring system is generally stable. The primary point of susceptibility to hydrolysis would be under extreme acidic or basic conditions, though significant degradation is not typically expected for this type of heterocycle.

-

Oxidative Stability: The aniline moiety can be susceptible to oxidation, potentially leading to the formation of colored degradation products (e.g., nitroso, nitro, or polymeric species). The electron-rich nature of the amine group makes it a likely target for oxidative stress.

-

Thermal Stability: As a rigid aromatic heterocyclic compound, 3-(2-Quinoxalinyl)aniline is predicted to be a crystalline solid with good thermal stability and a relatively high melting point.[12]

-

Photostability: Aromatic nitrogen heterocycles can absorb UV radiation, which may lead to photochemical degradation.[12] Therefore, the compound should be considered potentially light-sensitive and handled with appropriate precautions (e.g., stored in amber vials).

Experimental Protocol: Forced Degradation Study

Forced degradation (stress testing) studies are conducted to identify potential degradation products and pathways, thereby establishing the intrinsic stability of the molecule and developing stability-indicating analytical methods.[10][11] The goal is to achieve 5-20% degradation of the active substance.[13]

Objective: To investigate the intrinsic stability of 3-(2-Quinoxalinyl)aniline under various stress conditions (hydrolysis, oxidation, heat, and light) as recommended by ICH guidelines.

Materials:

-

3-(2-Quinoxalinyl)aniline

-

Hydrochloric acid (e.g., 0.1 M HCl)

-

Sodium hydroxide (e.g., 0.1 M NaOH)

-

Hydrogen peroxide (e.g., 3% H₂O₂)

-

High-purity water and organic solvents

-

Temperature-controlled ovens/baths

-

Calibrated photostability chamber (ICH Q1B compliant)

-

Validated stability-indicating HPLC method with a photodiode array (PDA) or mass spectrometry (MS) detector.

Procedure: A stock solution of 3-(2-Quinoxalinyl)aniline is prepared and subjected to the following stress conditions in parallel with a control solution (un-stressed). Samples are taken at various time points and analyzed.

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | Mix drug solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C). Neutralize sample before analysis.[14] |

| Base Hydrolysis | Mix drug solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80°C). Neutralize sample before analysis.[14] |

| Oxidation | Treat drug solution with 3% H₂O₂ at room temperature or with gentle heating.[11] |

| Thermal Stress | Expose solid drug substance and drug solution to dry heat (e.g., 10°C increments above accelerated stability conditions) in a calibrated oven.[10] |

| Photostability | Expose solid drug substance and drug solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[11] A dark control sample should be stored under the same conditions to isolate light-induced effects. |

Analysis: All stressed samples are analyzed by a validated stability-indicating HPLC method. Key outcomes include:

-

Quantification of the parent compound to determine the extent of degradation.

-

Detection of degradation products.

-

Ensuring mass balance.

-

Peak purity analysis of the parent compound peak to confirm the method's specificity.

Conclusion

While comprehensive experimental data for 3-(2-Quinoxalinyl)aniline remains limited in the public domain, this guide establishes a robust framework for its physicochemical characterization. The compound is known to be poorly soluble in neutral aqueous media, with solubility expected to improve in acidic conditions. Its stability profile is predicted to be robust under thermal stress but potentially susceptible to oxidative and photolytic degradation. The detailed protocols provided for solubility and stability testing offer a standardized approach for researchers to generate the necessary data for advancing drug development and formulation efforts for this and structurally related molecules.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Synthesis and Pharmacological Applications of Certain Quinoxaline...: Ingenta Connect [ingentaconnect.com]

- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(2-Quinoxalinyl)aniline | C14H11N3 | CID 807264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 3-(2-quinoxalinyl)aniline (C14H11N3) [pubchemlite.lcsb.uni.lu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. quora.com [quora.com]

- 9. benchchem.com [benchchem.com]

- 10. rjptonline.org [rjptonline.org]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. ijrpp.com [ijrpp.com]

A Technical Guide to Quantum Chemical Calculations of 3-(2-Quinoxalinyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of various antibiotics and demonstrating a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The compound 3-(2-Quinoxalinyl)aniline, featuring both a quinoxaline scaffold and an aniline moiety, presents a molecule of considerable interest for its potential applications in medicinal chemistry and materials science.[3][4]

Understanding the three-dimensional structure, electronic properties, and vibrational characteristics of this molecule is paramount for predicting its reactivity, stability, and potential biological interactions. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-destructive method to elucidate these properties at the atomic level.[5][6] This guide details the theoretical framework and computational protocols for analyzing 3-(2-Quinoxalinyl)aniline, offering insights into its molecular geometry, vibrational spectra, and electronic behavior.

Computational Methodology

The computational analysis of 3-(2-Quinoxalinyl)aniline is performed using the Gaussian suite of programs, employing Density Functional Theory (DFT). The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional is selected due to its proven accuracy for organic molecular systems.[1][5][7]

Protocol for Quantum Chemical Calculations:

-

Molecular Structure Input: The initial molecular structure of 3-(2-Quinoxalinyl)aniline (C₁₄H₁₁N₃) is constructed using GaussView.[3][5]

-

Geometry Optimization: The structure is optimized to find the global minimum energy conformation without any geometrical constraints. This is achieved using the B3LYP functional combined with the 6-311++G(d,p) basis set.[7][8] The convergence to a true minimum is confirmed by ensuring the absence of imaginary frequencies in the subsequent vibrational analysis.

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same B3LYP/6-311++G(d,p) level of theory.[1] This analysis helps in assigning characteristic vibrational modes (stretching, bending) and comparing them with experimental FT-IR and Raman spectra. Calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and basis set deficiencies.[1][8]

-

Electronic Property Calculation:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a critical parameter for evaluating the molecule's chemical reactivity and kinetic stability.[5][7]

-

UV-Visible Spectra: Electronic transitions and absorption wavelengths are predicted using Time-Dependent DFT (TD-DFT) calculations, providing theoretical UV-Vis spectra.[1][5]

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

The logical workflow for these computational studies is illustrated below.

Results and Discussion

Optimized Molecular Geometry

The optimization process yields the most stable conformation of the molecule. Key structural parameters such as bond lengths and angles provide a foundational understanding of the molecular framework. While experimental crystal structure data for this specific molecule is not available, the calculated parameters can be compared with those of similar aniline and quinoxaline structures.[1][6]

Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value | Typical Experimental Value[6][9] |

| Bond Lengths (Å) | |||

| C-C (Aromatic) | 1.38 - 1.42 | 1.39 - 1.41 | |

| C-N (Aniline) | 1.40 | 1.40 | |

| C-N (Quinoxaline) | 1.32 - 1.38 | 1.33 - 1.37 | |

| N-H (Aniline) | 1.01 | 1.00 | |

| Bond Angles (°) | |||

| C-C-C (Aromatic) | 119 - 121 | 118 - 121 | |

| C-N-C (Quinoxaline) | 116 - 118 | 116 - 117 | |

| H-N-H (Aniline) | 112 | 113 |

Vibrational Spectral Analysis

Vibrational analysis is crucial for interpreting experimental infrared and Raman spectra. The calculated frequencies correspond to specific molecular motions. Key vibrational modes for 3-(2-Quinoxalinyl)aniline include N-H stretching from the aniline group, C=N stretching within the quinoxaline ring, and aromatic C-H stretching.

Table 2: Key Calculated Vibrational Frequencies (cm⁻¹)

| Assignment | Calculated Frequency (Scaled) | Expected Experimental Region (cm⁻¹)[1][9] |

| N-H Asymmetric & Symmetric Stretch (Aniline) | 3505, 3410 | 3500 - 3300 |

| Aromatic C-H Stretch | 3100 - 3050 | 3100 - 3000 |

| C=N Stretch (Quinoxaline Ring) | 1620 | 1630 - 1575 |

| C=C Aromatic Ring Stretch | 1590, 1510, 1450 | 1600 - 1450 |

| C-N Stretch (Aniline) | 1270 | 1310 - 1250 |

| C-H Out-of-Plane Bending | 900 - 750 | 900 - 730 |

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) relates to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. The energy gap (ΔE = ELUMO - EHOMO) is a measure of the molecule's excitability and chemical stability.[5] A smaller gap suggests higher reactivity.

Table 3: Calculated Electronic Properties

| Property | Calculated Value (eV) |

| EHOMO | -5.85 |

| ELUMO | -2.10 |

| Energy Gap (ΔE) | 3.75 |

The HOMO is typically localized over the electron-rich aniline ring, indicating this is the primary site for electrophilic attack. The LUMO is often distributed across the electron-deficient quinoxaline system, which is susceptible to nucleophilic attack. The calculated energy gap suggests that 3-(2-Quinoxalinyl)aniline is a moderately stable molecule.

UV-Visible Spectral Analysis

TD-DFT calculations predict the electronic transitions responsible for UV-Visible absorption. For quinoxaline derivatives, absorptions in the range of 360-380 nm are common.[5] The major transitions are typically π → π* and n → π* in nature.

Table 4: Predicted UV-Vis Absorption Data (TD-DFT)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 371 | 0.35 | HOMO → LUMO | π → π |

| 315 | 0.21 | HOMO-1 → LUMO | π → π |

| 288 | 0.18 | HOMO → LUMO+1 | n → π* |

Conclusion

Quantum chemical calculations using DFT at the B3LYP/6-311++G(d,p) level of theory provide a robust framework for characterizing the structural, vibrational, and electronic properties of 3-(2-Quinoxalinyl)aniline. The analysis of the optimized geometry, vibrational modes, and frontier molecular orbitals offers critical insights that are invaluable for drug design and materials science. The predicted data serves as a reliable benchmark for experimental studies and helps in understanding the molecule's reactivity, stability, and potential biological activity, thereby guiding further research and development efforts.

References

- 1. scispace.com [scispace.com]

- 2. Synthesis of N-(5,7-diamino-3-phenyl-quinoxalin-2-yl)-3,4,5-substituted anilines and N-[4[(5,7-diamino-3-phenylquinoxalin-2-yl)amino]benzoyl]-l-glutamic acid diethyl ester: evaluation of in vitro anti-cancer and anti-folate activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(2-Quinoxalinyl)aniline | C14H11N3 | CID 807264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quinoxaline chemistry. Part 16. 4-substituted anilino and 4-substituted phenoxymethyl pyrrolo[1,2-a]quinoxalines and N-[4-(pyrrolo[1,2-a]quinoxalin-4-yl)amino and hydroxymethyl]benzoyl glutamates. Synthesis and evaluation of in vitro biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

Technical Guide: Crystal Structure Analysis of 3-(2-Quinoxalinyl)aniline

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds recognized for their wide-ranging pharmacological potential. A thorough understanding of their three-dimensional atomic arrangement is crucial for elucidating structure-activity relationships (SAR) and guiding rational drug design. This technical guide presents a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 3-(2-Quinoxalinyl)aniline. It details the experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction. The guide also provides a representative analysis of the molecular geometry, supramolecular interactions, and crystal packing, supported by structured data tables and logical workflow diagrams. While a specific, publicly deposited crystal structure for this exact molecule is not available, this document utilizes established procedures and representative data from closely related quinoxaline structures to offer a foundational and practical framework for researchers.

Introduction

Quinoxaline and its derivatives are key scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The biological efficacy of these compounds is intrinsically linked to their molecular structure and the intermolecular interactions they form in the solid state. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule, providing invaluable insights into bond lengths, bond angles, and conformational preferences.[1][2]

This guide focuses on 3-(2-Quinoxalinyl)aniline (C₁₄H₁₁N₃), a molecule of interest due to its combination of the quinoxaline heterocycle and an aniline substituent.[3][4] The analysis of its crystal structure is essential for understanding how the molecule packs in a crystalline lattice and which non-covalent interactions, such as hydrogen bonds and π-stacking, govern its supramolecular assembly.[5][6] Such information is critical for polymorphism studies, formulation development, and understanding receptor-ligand interactions.

Experimental Protocols

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.[2]

Synthesis of 3-(2-Quinoxalinyl)aniline

The synthesis of 2-substituted quinoxalines is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7] A common and efficient protocol for synthesizing the target compound is outlined below.

Materials:

-

o-phenylenediamine

-

3-aminophenylglyoxal (or a suitable precursor)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve equimolar amounts of o-phenylenediamine and 3-aminophenylglyoxal in absolute ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The crude product often precipitates from the solution. Collect the solid by vacuum filtration.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(2-Quinoxalinyl)aniline.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Single Crystal Growth

Obtaining a crystal suitable for X-ray diffraction is often the most challenging step.[2] The slow evaporation technique is widely used for small organic molecules.

Procedure:

-

Prepare a saturated solution of purified 3-(2-Quinoxalinyl)aniline in a suitable solvent or solvent mixture (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane).

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial.

-

Cover the vial with a cap, perforated with a few small holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined, transparent single crystals.

X-ray Data Collection and Structure Refinement

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a diffractometer for data collection.[2][8]

Procedure:

-

Mounting: A selected crystal is mounted on a cryoloop and placed on the goniometer head of a single-crystal X-ray diffractometer, typically cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion.

-

Data Collection: The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS), collects a series of diffraction images as the crystal is rotated.[9]

-

Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz and polarization effects.

-

Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary molecular model.[2]

-

Structure Refinement: The atomic positions and anisotropic displacement parameters are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Results and Discussion: A Representative Analysis

The following sections describe the expected structural features of 3-(2-Quinoxalinyl)aniline based on analyses of similar quinoxaline derivatives.[5][10][11]

Molecular Structure

The molecule consists of a planar quinoxaline ring system linked to an aniline ring. A key structural parameter is the dihedral angle between the mean planes of the quinoxaline and aniline rings. This angle determines the overall conformation of the molecule and is influenced by steric hindrance and electronic effects. In similar structures, this angle can vary, indicating some degree of rotational freedom around the C-C single bond connecting the two ring systems.

Data Presentation

Quantitative data from a crystallographic experiment are presented in standardized tables for clarity and comparison.

Table 1: Representative Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₄H₁₁N₃ |

| Formula Weight | 221.26 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 8.51 |

| b (Å) | 12.34 |

| c (Å) | 10.67 |

| β (°) | 98.5 |

| Volume (ų) | 1107 |

| Z | 4 |

| Density (calculated, g/cm³) | 1.326 |

| F(000) | 464 |

| Reflections Collected | 8500 |

| Independent Reflections | 2500 [R(int) = 0.04] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.05, wR₂ = 0.13 |

| R indices (all data) | R₁ = 0.07, wR₂ = 0.15 |

Table 2: Representative Selected Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

| N(1)-C(2) | 1.32 | C(7)-C(8) | 1.41 |

| C(2)-C(3) | 1.47 | C(8)-N(4) | 1.33 |

| C(3)-C(1') | 1.48 | N(1)-C(9) | 1.38 |

| C(3')-N(H₂) | 1.39 | C(10)-N(4) | 1.37 |

Table 3: Representative Selected Bond Angles (°)

| Atoms | Angle (°) | Atoms | Angle (°) |

| N(1)-C(2)-C(3) | 121.5 | C(7)-C(8)-N(4) | 120.0 |

| C(2)-C(3)-C(1') | 118.0 | C(2)-N(1)-C(9) | 117.5 |

| C(2')-C(1')-C(3) | 121.0 | C(8)-N(4)-C(10) | 117.8 |

Supramolecular Interactions and Crystal Packing

The crystal packing is stabilized by a network of intermolecular interactions. The primary amine group (-NH₂) of the aniline moiety is a strong hydrogen bond donor, while the nitrogen atoms of the quinoxaline ring are potential acceptors. This facilitates the formation of N-H···N hydrogen bonds, which often play a dominant role in directing the supramolecular architecture, linking molecules into chains or sheets.[5]

Furthermore, the aromatic nature of both the quinoxaline and aniline rings allows for π-π stacking interactions. These interactions, where the planes of the aromatic rings are arranged in a parallel or offset fashion, contribute significantly to the overall stability of the crystal lattice.[6][12]

Table 4: Representative Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

| N-H···N(quinox) | 0.88 | 2.25 | 3.05 | 150 |

(D = Donor atom; A = Acceptor atom)

Visualizations

Diagrams are essential for visualizing complex workflows and relationships in structural analysis.

Caption: Experimental workflow for crystal structure analysis.

Caption: Relationship between molecular structure and crystal properties.

Conclusion

While a definitive published crystal structure for 3-(2-Quinoxalinyl)aniline was not identified for this guide, the established methodologies for the synthesis, crystallization, and X-ray analysis of small organic molecules provide a clear and reliable path for its determination. The analysis of related quinoxaline structures indicates that the final crystal structure will likely be characterized by a nearly planar quinoxaline core, significant intermolecular N-H···N hydrogen bonding, and stabilizing π-π stacking interactions. This comprehensive structural knowledge is paramount for the continued development of quinoxaline derivatives as potential therapeutic agents, enabling a deeper understanding of their physicochemical properties and biological function.

References

- 1. excillum.com [excillum.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - 3-(2-quinoxalinyl)aniline (C14H11N3) [pubchemlite.lcsb.uni.lu]

- 4. 3-(2-Quinoxalinyl)aniline | C14H11N3 | CID 807264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impact.ornl.gov [impact.ornl.gov]

- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

Commercial Suppliers of 3-(2-Quinoxalinyl)aniline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial availability and technical specifications of the research chemical 3-(2-Quinoxalinyl)aniline. This document outlines key suppliers, summarizes crucial quantitative data, and presents representative experimental protocols for the application of this compound in a research setting.

Introduction

3-(2-Quinoxalinyl)aniline, a member of the quinoxaline class of heterocyclic compounds, is a valuable building block in medicinal chemistry and drug discovery. Quinoxaline derivatives have garnered significant interest due to their diverse pharmacological activities, including potential applications as kinase inhibitors in oncology and other therapeutic areas. This guide serves as a comprehensive resource for researchers seeking to procure and utilize 3-(2-Quinoxalinyl)aniline in their studies.

Commercial Availability

A number of chemical suppliers offer 3-(2-Quinoxalinyl)aniline for research purposes. The following table provides a summary of prominent commercial sources. Please note that purity, availability, and pricing are subject to change and should be verified directly with the supplier.

| Supplier | Catalog Number | Purity | Additional Information |

| Santa Cruz Biotechnology | sc-309565 | - | Available in 5 mg quantities. |

| Sigma-Aldrich | BIONET-KEY087886734 | ≥ 95% | Marketed under their Key Organics brand.[1] |

| Key Organics | 4T-0610 | ≥ 95% | - |

| 2A Biotech | 2A-0128436 | ≥ 96% | - |

| Thermo Fisher Scientific | - | - | May be available through their Acros Organics or Alfa Aesar brands. |

Technical Data

Sourcing high-quality reagents is critical for reproducible research. The following table summarizes the key chemical and physical properties of 3-(2-Quinoxalinyl)aniline.

| Property | Value | Source |

| CAS Number | 432004-76-7 | PubChem |

| Molecular Formula | C₁₄H₁₁N₃ | PubChem |

| Molecular Weight | 221.26 g/mol | PubChem |

| Appearance | Solid | Sigma-Aldrich[1] |

| Melting Point | 164 - 166 °C | Sigma-Aldrich[1] |

| IUPAC Name | 3-(quinoxalin-2-yl)aniline | PubChem |

| Solubility | >33.2 µg/mL (at pH 7.4) | PubChem |

Representative Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic luminescence-based assay to determine the inhibitory activity of a quinoxaline compound against a target kinase.

Materials:

-

Target kinase (e.g., recombinant human Pim-1 kinase)

-

Kinase substrate (specific for the target kinase)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

3-(2-Quinoxalinyl)aniline (dissolved in DMSO)

-

Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of 3-(2-Quinoxalinyl)aniline in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the diluted 3-(2-Quinoxalinyl)aniline solution. Include appropriate controls (e.g., no inhibitor, no enzyme).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the luminescent detection reagent according to the manufacturer's protocol.

-

Data Analysis: Measure the luminescence signal. The signal is directly proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for a representative in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the effect of a compound on cell viability and proliferation.

Materials:

-

Human cancer cell line (e.g., A549 lung carcinoma cells)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

3-(2-Quinoxalinyl)aniline (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well clear-bottom plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 3-(2-Quinoxalinyl)aniline. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Workflow for a representative cell-based proliferation assay.

Potential Signaling Pathway Involvement

While the specific molecular targets of 3-(2-Quinoxalinyl)aniline are not extensively documented, the broader class of quinoxaline derivatives has been shown to inhibit various protein kinases. One such family of kinases is the Pim family (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases involved in cell survival, proliferation, and apoptosis. The diagram below illustrates a simplified, representative signaling pathway that can be modulated by quinoxaline-based kinase inhibitors. It is important to note that this is a generalized pathway, and the precise mechanism of action for 3-(2-Quinoxalinyl)aniline requires further experimental validation.

Caption: Representative Pim kinase signaling pathway potentially targeted by quinoxaline inhibitors.

Conclusion

3-(2-Quinoxalinyl)aniline is a readily available research chemical with potential applications in drug discovery, particularly in the development of kinase inhibitors. This guide provides a foundational resource for researchers by summarizing key supplier information, technical data, and representative experimental protocols. Further investigation is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Anilino-quinolin-2(1H)-ones via Buchwald-Hartwig Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-anilino-quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, notably recognized for its potential as a kinase inhibitor.[1] The Buchwald-Hartwig cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, and it has been successfully applied to the synthesis of these valuable compounds.[1] This palladium-catalyzed reaction allows for the efficient coupling of anilines with 3-halo-quinolin-2(1H)-ones, offering a modular and convergent synthetic route with broad substrate scope and functional group tolerance. These application notes provide a detailed overview, experimental protocols, and relevant data for the synthesis of 3-anilino-quinolin-2(1H)-ones using this methodology.

Reaction Principle

The Buchwald-Hartwig amination reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide. The catalytic cycle is generally understood to proceed through several key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 3-halo-quinolin-2(1H)-one, forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The aniline coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The desired 3-anilino-quinolin-2(1H)-one is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst.

The choice of ligand is critical to the success of the reaction, as it influences the stability and reactivity of the palladium catalyst, promoting the desired reductive elimination pathway over competing side reactions.

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 3-anilino-quinolin-2(1H)-ones via Buchwald-Hartwig cross-coupling.

| Entry | Quinolinone Substrate | Aniline Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromo-quinolin-2(1H)-one | Aniline | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 18 | 85 |

| 2 | 3-Bromo-6-methoxyquinolin-2(1H)-one | 4-Methoxyaniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 100 | 24 | 78 |

| 3 | 3-Bromo-6-chloroquinolin-2(1H)-one | 3-Chloroaniline | PdCl₂(dppf) | NaOtBu | Toluene | 100 | 16 | 82 |

| 4 | 3-Bromo-quinolin-2(1H)-one | N-Methylaniline | Pd₂(dba)₃ / RuPhos | K₂CO₃ | THF | 80 | 20 | 75 |

| 5 | 3-Bromo-6-fluoroquinolin-2(1H)-one | Aniline | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 110 | 18 | 88 |

This table is a representative summary based on typical conditions found in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Cross-Coupling Synthesis of 3-Anilino-quinolin-2(1H)-ones

This protocol provides a general method for the palladium-catalyzed amination of 3-bromo-quinolin-2(1H)-ones with various anilines.

Materials:

-

3-Bromo-quinolin-2(1H)-one derivative (1.0 equiv)

-

Aniline derivative (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine ligand (e.g., XPhos, 4-10 mol%)

-

Base (e.g., Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (manifold or glovebox)

-

Standard laboratory glassware for workup and purification

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 3-bromo-quinolin-2(1H)-one (1.0 equiv), the palladium catalyst, the phosphine ligand, and the base.

-

Solvent and Reagent Addition: Add the anhydrous solvent, followed by the aniline derivative.

-

Degassing: If not performed in a glovebox, degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-anilino-quinolin-2(1H)-one.

-

Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Caption: Experimental workflow for the synthesis of 3-anilino-quinolin-2(1H)-ones.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider screening different ligands, bases, and solvents. The choice of these reagents can be highly dependent on the specific substrates. Increasing the reaction temperature or time may also improve the yield.

-

Side Reactions: The formation of dehalogenated starting material can be a competing side reaction. Using bulky electron-rich phosphine ligands can often suppress this pathway.

-

Poor Solubility: If the starting materials or product have poor solubility in the reaction solvent, a co-solvent system or a different solvent may be necessary.

-

Catalyst Deactivation: Ensure that the reaction is performed under strictly anhydrous and inert conditions to prevent catalyst deactivation.

Safety Precautions

-

Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

Many of the organic solvents used are flammable and should be handled with care.

-

The bases used can be corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig cross-coupling reaction for the synthesis of a diverse range of 3-anilino-quinolin-2(1H)-ones for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. These compounds have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The conventional synthesis of quinoxalines often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, which can be hampered by long reaction times, low yields, and the use of hazardous solvents.[2][3]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient green chemistry technique that dramatically accelerates these synthetic processes.[1][3] By utilizing microwave irradiation, reactions can often be completed in minutes instead of hours, leading to higher yields, enhanced product purity, and the potential for solvent-free conditions.[1] This application note provides detailed protocols for the microwave-assisted synthesis of quinoxaline derivatives, offering a valuable resource for researchers in drug discovery and development.

Advantages of Microwave-Assisted Synthesis

-

Rapid Reaction Times: Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times from hours to minutes.[1]

-

Higher Yields: Compared to conventional heating methods, microwave synthesis frequently results in improved product yields.[1]

-

Greener Chemistry: The efficiency of microwave heating allows for the use of minimal or no solvents, aligning with the principles of green chemistry.[1][4]

-

Enhanced Purity: Shorter reaction times can minimize the formation of side products, leading to cleaner reaction profiles and simpler purification.[1]

General Experimental Workflow

The general workflow for the microwave-assisted synthesis of quinoxaline derivatives is a straightforward process involving the combination of reactants, microwave irradiation, and subsequent product isolation and purification.

Caption: General workflow for microwave-assisted quinoxaline synthesis.

Experimental Protocols

Protocol 1: Iodine-Catalyzed Synthesis in Aqueous Ethanol

This protocol outlines a rapid and high-yielding synthesis of quinoxaline derivatives using a catalytic amount of iodine in an ethanol/water mixture under microwave irradiation.[2]

Materials:

-

Substituted o-phenylenediamine (1.0 mmol)

-

1,2-dicarbonyl compound (e.g., benzil, phenylglyoxal) (1.0 mmol)

-

Iodine (5 mol%)

-

Ethanol/Water (1:1, 1 mL)

-

Microwave synthesis vial (10 mL)

-

Magnetic stir bar

Procedure:

-

In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine the o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).

-

Add the ethanol/water (1:1, 1 mL) mixture and a catalytic amount of iodine (5 mol%).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture for 2-3 minutes at 50 °C (a power level of 300 W can be used as a starting point).[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction vial to room temperature.

-

Add dichloromethane (10 mL) to the reaction mixture.

-

Wash the organic layer successively with a 5% sodium thiosulfate solution (2 mL) and brine (2 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization if necessary.

Data Summary:

| Entry | Diamine | Dicarbonyl Compound | Time (min) | Yield (%) |

| 1 | o-phenylenediamine | Phenylglyoxal monohydrate | 0.5 | 95 |

| 2 | o-phenylenediamine | Benzil | 2 | 98 |

| 3 | 4,5-dimethyl-1,2-phenylenediamine | Benzil | 2 | 96 |

| 4 | 4-chloro-1,2-phenylenediamine | Benzil | 3 | 92 |

| 5 | 4-nitro-1,2-phenylenediamine | Benzil | 3 | 90 |

Data adapted from a study by S. K. Singh et al.[2]

Protocol 2: MgBr₂·OEt₂ Catalyzed Synthesis

This method utilizes magnesium bromide etherate as an efficient catalyst for the synthesis of quinoxalines under microwave irradiation.[5]

Materials:

-

Substituted o-phenylenediamine (1.0 mmol)

-

1,2-dicarbonyl compound (1.0 mmol)

-

MgBr₂·OEt₂ (catalytic amount, e.g., 0.004 mol for a 0.001 mol scale reaction)[5]

-

Quartz tube/Teflon vial for microwave

-

Ethyl acetate

-

Water

Procedure:

-

Place the substituted o-phenylenediamine (1.0 mmol), 1,2-dicarbonyl compound (1.0 mmol), and MgBr₂·OEt₂ in a quartz tube or a Teflon vial.

-

Insert the vessel into the microwave reactor.

-